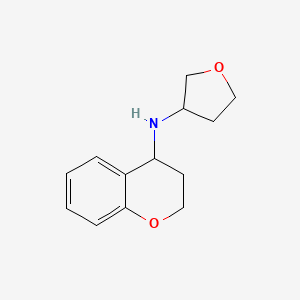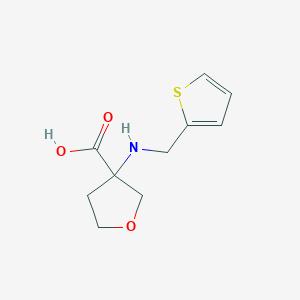
3-(Thiophen-2-ylmethylamino)oxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thiophen-2-ylmethylamino)oxolane-3-carboxylic acid, also known as TMAO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. TMAO is synthesized through a multi-step process involving the reaction of thiophene-2-carboxylic acid with oxalyl chloride, followed by the addition of N-methylmorpholine and thioanisole.
Wirkmechanismus
The mechanism of action of 3-(Thiophen-2-ylmethylamino)oxolane-3-carboxylic acid is not yet fully understood, but it is believed to involve interactions with the protein surface and the formation of hydrogen bonds. This compound has been shown to stabilize proteins by reducing the exposure of hydrophobic amino acids to the solvent, which can prevent aggregation and denaturation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the ability to stabilize proteins, protect cells and tissues from damage, and prevent denaturation. This compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(Thiophen-2-ylmethylamino)oxolane-3-carboxylic acid is its ability to stabilize proteins, which can be useful in a wide range of biochemical and physiological experiments. However, this compound also has some limitations, including its potential toxicity and the fact that it may interfere with some experimental techniques.
Zukünftige Richtungen
There are several potential future directions for research on 3-(Thiophen-2-ylmethylamino)oxolane-3-carboxylic acid, including investigating its potential as a cryoprotectant for cells and tissues, exploring its anti-inflammatory properties, and studying its interactions with proteins and other biomolecules. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound has been shown to have several advantages and limitations for lab experiments, and there are several potential future directions for research on this compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesemethoden
The synthesis of 3-(Thiophen-2-ylmethylamino)oxolane-3-carboxylic acid involves several steps, starting with the reaction of thiophene-2-carboxylic acid with oxalyl chloride in the presence of a catalyst such as dimethylformamide. This reaction results in the formation of thiophene-2-carbonyl chloride, which is then reacted with N-methylmorpholine and thioanisole to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-(Thiophen-2-ylmethylamino)oxolane-3-carboxylic acid has been extensively studied for its potential applications in biochemical and physiological research. One of the primary uses of this compound is as a protein stabilizer, as it has been shown to increase the stability of proteins and prevent denaturation. This compound has also been investigated for its potential as a cryoprotectant, as it can protect cells and tissues from damage during the freezing process.
Eigenschaften
IUPAC Name |
3-(thiophen-2-ylmethylamino)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-9(13)10(3-4-14-7-10)11-6-8-2-1-5-15-8/h1-2,5,11H,3-4,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUBIYWQOCHNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570181.png)


![4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570195.png)
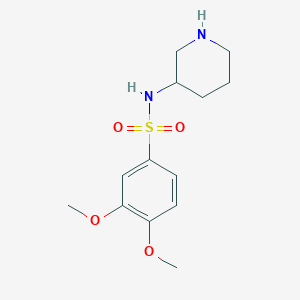

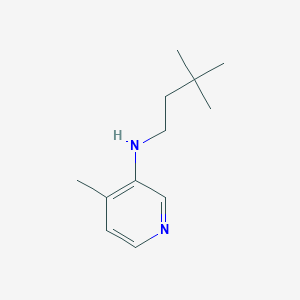
![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)



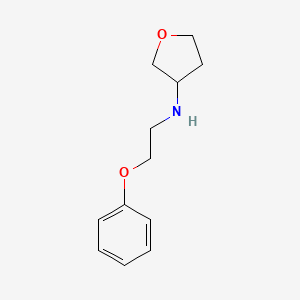
![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
